molecular formula C6H7ClN4OS B8638575 5-Chloro-2-(methylthio)pyrimidine-4-carbohydrazide

5-Chloro-2-(methylthio)pyrimidine-4-carbohydrazide

Cat. No.: B8638575
M. Wt: 218.67 g/mol
InChI Key: GRQAWGZPNRCVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(methylthio)pyrimidine-4-carbohydrazide is a useful research compound. Its molecular formula is C6H7ClN4OS and its molecular weight is 218.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7ClN4OS

Molecular Weight

218.67 g/mol

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine-4-carbohydrazide

InChI

InChI=1S/C6H7ClN4OS/c1-13-6-9-2-3(7)4(10-6)5(12)11-8/h2H,8H2,1H3,(H,11,12)

InChI Key

GRQAWGZPNRCVGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid (4.0 g, 19.6 mmol) and 1,1-carbonyl diimidazole (6.35 g, 39.2 mmol) were dissolved in 80 mL THF and stirred at room temperature. After 3 h, the solution was cooled with an ice bath and hydrazine hydrate (1.90 mL, 39.2 mmol) was added in one quick portion. The solution was allowed to stir for 5 h, gradually warming to room temperature. The reaction mixture was diluted with excess H2O and extracted with EtOAc several times. These organics were combined and washed with 2 N HCl. The combined aqueous layers were then basified carefully with 5 N NaOH, and extracted once again with EtOAc. This second set of organic layers were combined, dried over magnesium sulfate and concentrated under vacuum to give 2.46 g (58% yield) of product as a white solid. MS (M+H)+ 219.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyl diimidazole
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

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